molecular formula C12H16O6 B8576320 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-hydroxybenzoate CAS No. 62747-89-1

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-hydroxybenzoate

Cat. No. B8576320
M. Wt: 256.25 g/mol
InChI Key: MDVUEEPLZMJRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886843

Procedure details

Pentaerythritol salicylate was prepared by the method described in Example 1 for the preparation of glycerol salicylate except that the reactants were pentaerythritol (34.04 g; 0.25 moles), methyl salicylate (86.72 g; 0.57 moles) and sodium methoxide (0.41 g; 0.0075 moles). The final methyl salicylate level was 12.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.04 g
Type
reactant
Reaction Step Two
Quantity
86.72 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](OCC(CO)O)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[OH:16][CH2:17][C:18]([CH2:23][OH:24])([CH2:21][OH:22])[CH2:19][OH:20].C(OC)(=O)C1C(=CC=CC=1)O.C[O-].[Na+]>>[C:1]([O:16][CH2:17][C:18]([CH2:23][OH:24])([CH2:21][OH:22])[CH2:19][OH:20])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC(O)CO
Step Two
Name
Quantity
34.04 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Three
Name
Quantity
86.72 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Four
Name
sodium methoxide
Quantity
0.41 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.